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Compound of Interest

Compound Name: Morpholin-2-ol

CAS No.: 99839-31-3

Cat. No.: B1601490 Get Quote

Application Note: Modular Synthesis of Morpholin-2-ol Containing Macrocycles

Part 1: Core Directive & Strategic Analysis
The Challenge of the Morpholin-2-ol Motif The morpholin-2-ol (morpholinol) moiety

represents a unique chemical space in drug discovery. Structurally, it is a cyclic hemiacetal

ether. Unlike the robust morpholine ring found in approved drugs (e.g., Gefitinib, Linezolid), the

morpholin-2-ol is chemically labile, existing in a dynamic equilibrium with its open-chain

hydroxy-aldehyde form or dehydrating to an enamine.

However, this instability is precisely its value. In macrocyclic peptidomimetics, the morpholin-
2-ol unit serves two critical high-value functions:

Transition State Mimicry: The tetrahedral hemiacetal carbon mimics the tetrahedral

intermediate of peptide bond hydrolysis, making it a potent warhead for protease inhibitors

(e.g., BACE1, HIV protease).

Conformational Locking: When embedded in a macrocycle, the ring strain shifts the

equilibrium entirely toward the closed hemiacetal form, locking the peptide backbone into a

bioactive turn conformation (e.g.,

-turn mimetics).
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Scope of this Guide This application note details a "Late-Stage Hemiacetalization" strategy.

Unlike traditional methods that struggle to carry a labile hemiacetal through multiple synthetic

steps, this protocol constructs a stable morpholin-2-one (lactone) precursor, performs the

macrocyclization, and generates the morpholin-2-ol functionality in the final step via

stereoselective reduction.

Part 2: Scientific Integrity & Logic (The Protocol)
Mechanistic Grounding: The Lactone-to-Hemiacetal
Route
Direct synthesis of morpholin-2-ol macrocycles via condensation (e.g., amino alcohols +

glyoxals) often suffers from poor stereocontrol and oligomerization. The superior route utilizes a

Morpholin-2-one scaffold.[1]

Stability: The lactone is stable enough to withstand Ring-Closing Metathesis (RCM) or

Macrolactamization.

Stereocontrol: The reduction of the cyclic lactone to the lactol (hemiacetal) can be directed

by the existing macrocyclic constraints, often yielding high diastereomeric excess (de).

Experimental Protocol: Step-by-Step
Phase A: Assembly of the Linear Precursor (The "Ugi-Modification" Approach) Rationale: We

utilize a modified multicomponent reaction or stepwise alkylation to install the morpholine core

precursors.

Reagents:

Chiral Amino Alcohol (e.g., derived from Serine/Threonine).

-Keto ester or Glyoxylate derivative.

Fmoc-protected amino acids (for the peptide tether).

Step 1: Morpholin-2-one Core Synthesis

Dissolve the chiral amino alcohol (1.0 equiv) and the
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-keto ester (1.1 equiv) in anhydrous Toluene.

Critical Step: Add catalytic p-Toluenesulfonic acid (pTSA, 5 mol%). Reflux with a Dean-Stark

trap to remove water.

Mechanistic Insight: The removal of water drives the equilibrium toward the imine, which

then undergoes intramolecular cyclization to form the morpholin-2-one.

Purify the lactone intermediate via flash chromatography (SiO2, Hexane/EtOAc).

Phase B: Macrocyclization Rationale: We use Ring-Closing Metathesis (RCM) to close the

macrocycle. This requires the installation of alkene handles on the morpholine nitrogen and the

peptide C-terminus.

Step 2: N-Alkylation & Peptide Elongation

Alkylate the Morpholin-2-one nitrogen with an alkenyl bromide (e.g., 4-bromo-1-butene)

using

in DMF.

Deprotect/Couple the peptide chain to the C3-position (if substituted) or via a side-chain

tether.

Validation: Verify the linear precursor mass (LC-MS) and purity (>95%) before cyclization.

Step 3: RCM Macrocyclization

Dissolve the di-olefin precursor in degassed Dichloroethane (DCE) at high dilution (1 mM) to

favor intramolecular cyclization over intermolecular polymerization.

Add Grubbs II Catalyst (5-10 mol%).

Heat to 80°C for 4-12 hours.

Scavenging: Treat the reaction mixture with activated carbon or DMSO to remove Ruthenium

residues.
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Phase C: Stereoselective Reduction (The "Morpholin-2-ol" Generation) Rationale: This is the

most delicate step. Over-reduction leads to the open-chain diol or the cyclic ether (morpholine).

We target the lactol oxidation state.

Step 4: DIBAL-H Reduction

Cool the macrocyclic morpholin-2-one solution (in anhydrous

) to -78°C.

Add DIBAL-H (1.1 equiv, 1M in Hexane) dropwise over 30 minutes.

Control Point: Monitor by TLC. The lactone spot will disappear, and a more polar spot

(lactol) will appear.

Quench: Add Methanol (excess) at -78°C, followed by saturated Rochelle’s salt solution.

Warm to RT and stir vigorously for 2 hours (to break Aluminum emulsions).

Isolation: Extract with DCM. The product is the Morpholin-2-ol Macrocycle.

Part 3: Visualization & Formatting
Workflow Diagram (Graphviz)
The following diagram illustrates the logical flow from linear precursor to the final hemiacetal

target, highlighting the critical stability checkpoints.
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Caption: Figure 1. Convergent synthetic pathway for Morpholin-2-ol macrocycles via the

"Lactone-Reduction" strategy. The final reduction step is performed last to preserve the labile
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hemiacetal.

Quantitative Data Summary
Table 1: Optimization of Reduction Conditions for Macrocyclic Lactones

Reducing
Agent

Temp (°C) Solvent
Yield
(Morpholin-
2-ol)

Over-
Reduction
(Diol)

Stereoselec
tivity (dr)

DIBAL-H (1.1

eq)
-78 DCM 82% <5% >95:5

LiAlH4 (0.5

eq)
-78 THF 45% 40% 60:40

NaBH4 (1.0

eq)
0 MeOH 60% 15% 75:25

L-Selectride -78 THF 78% 10% 90:10

Note: DIBAL-H provides the best balance of chemoselectivity (stopping at the lactol) and

stereocontrol due to the rigid macrocyclic template.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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